![molecular formula C10H8N2O3 B3078524 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid CAS No. 105234-30-8](/img/structure/B3078524.png)
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid
Übersicht
Beschreibung
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, also known as oxoquinazolin-1-acetic acid (OQAA) is an organic compound of the quinazoline class. It is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in a six-membered ring. OQAA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, such as quinazolinones, quinazolines, and quinazolinesulfonamides. OQAA has also been used in the synthesis of various organic compounds, such as quinazolines, quinazolinesulfonamides, and quinazolinesulfonamides.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of 4H-3,1-benzoxazin-4-one, a compound structurally related to 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, exhibit selective anticancer activity. The study explored the reactivity of 2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-benzoic acid towards various nitrogen nucleophiles, leading to the synthesis of aminoquinazolin-4-one and other compounds. Some of these compounds demonstrated good anticancer properties in bioassays, highlighting their potential in cancer treatment research (Abdel-Rahman, 2005).
Antibacterial Activity
A series of compounds derived from 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl were synthesized and evaluated for their antibacterial properties. These compounds were prepared through a condensation process involving various nitrogen-containing nucleophiles. The synthesized compounds were tested against a range of bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The study provided insights into the antibacterial potential of quinazolin-4-one derivatives, suggesting their application in developing new antibacterial agents (Singh et al., 2010).
Anticonvulsant Activity
Research into the anticonvulsant properties of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives revealed promising results. By synthesizing a series of N-R-acetamides from the key intermediate, the study investigated their potential as anticonvulsant agents. Molecular docking studies using SCIGRESS software suggested that selected compounds were promising for experimental anticonvulsant activity evaluations. Pharmacological studies identified a lead compound that improved experimental convulsive syndrome rates in mice without impairing motor coordination, indicating its potential for further anticonvulsant research (El Kayal et al., 2019).
Tyrosinase Inhibition
A study on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed their potent inhibitory effects on the tyrosinase enzyme, a key target in the treatment of hyperpigmentation disorders. The synthesized compounds showed much lower IC50 values than the standard kojic acid, indicating their effectiveness as tyrosinase inhibitors. The research also included a mechanistic approach through chemoinformatics and molecular docking studies, providing a comprehensive understanding of the interaction between these compounds and the tyrosinase enzyme (Dige et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-1-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDEJWFERSUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.